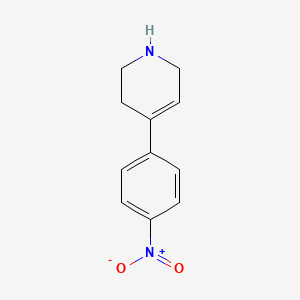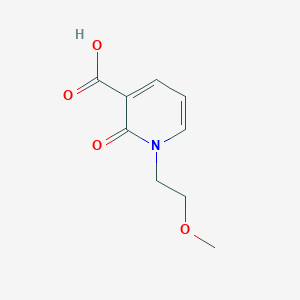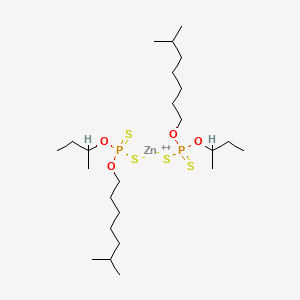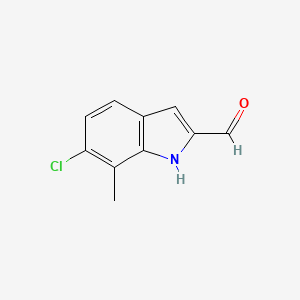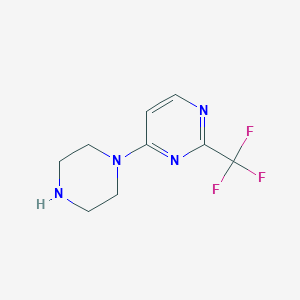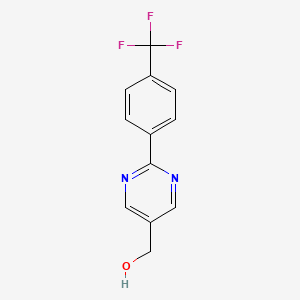
N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine is a complex organic compound with the molecular formula C24H28N8O3 and a molecular weight of 476.53 g/mol . This compound is known for its unique structure, which includes a benzenediamine core substituted with a dimethylaminoethyl group. It is primarily used in research and development settings and is not intended for medicinal or household use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine typically involves multiple steps, starting with the preparation of the benzenediamine core. The dimethylaminoethyl group is then introduced through a series of reactions, often involving the use of reagents such as dimethylamine and ethylene oxide . The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Studied for its potential therapeutic properties, although it is not used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine involves its interaction with various molecular targets. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific proteins and enzymes. These interactions can modulate the activity of these molecular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine include:
1,4-Benzenediamine, N,N-dimethyl-: This compound has a similar benzenediamine core but lacks the dimethylaminoethyl group.
1,2-Benzenediamine, 4-methyl-: This compound has a methyl group instead of the dimethylaminoethyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its reactivity and potential interactions with biological molecules, making it a valuable compound for research .
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4-N-[2-(dimethylamino)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C10H17N3/c1-13(2)8-7-12-10-5-3-9(11)4-6-10/h3-6,12H,7-8,11H2,1-2H3 |
InChI-Schlüssel |
GCRJWXMMJFWXRP-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=CC=C(C=C1)N |
Kanonische SMILES |
CN(C)CCNC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


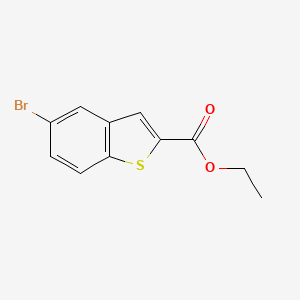
![4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1647648.png)

